molecular formula C13H18N2O3 B2864309 N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920225-03-2

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2864309
M. Wt: 250.298
InChI Key: FUKQCIMFHNOEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is a chemical compound with the molecular formula C13H18N2O31. It has a molecular weight of 250.2981. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”. However, oxalamides are generally synthesized through the reaction of an amine with oxalic acid or its derivatives. The exact synthesis process for this compound may vary based on the starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is defined by its molecular formula, C13H18N2O31. However, the specific arrangement of these atoms in three-dimensional space, known as the compound’s conformation, could not be found in the available resources.



Chemical Reactions Analysis

The specific chemical reactions involving “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not available in the current resources. However, oxalamides, in general, can participate in various chemical reactions, such as hydrolysis, reduction, and condensation reactions, depending on the reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not fully detailed in the available resources. However, its molecular formula is C13H18N2O3 and it has a molecular weight of 250.2981.


Scientific Research Applications

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced a novel compound with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound, under UV irradiation, generates corresponding alkyl and nitroxide radicals, showing significant changes in the photophysical or photochemical properties and efficiency as a conventional photoinitiator comparable to 2,2′-dimethoxyphenyl acetophenone (Guillaneuf et al., 2010).

Synthesis of Di- and Mono-oxalamides

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This methodology provides a simple, high-yielding formula for both anthranilic acid derivatives and oxalamides, demonstrating the versatility of oxalamide compounds in synthetic organic chemistry (Mamedov et al., 2016).

Organic Electronic Devices

Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I) and used it as a strong n-type dopant for fullerene C(60), demonstrating the highest conductivity reported for molecular n-type conductors. This compound's air stability and lack of degradation under extended exposure make it promising for various organic electronic devices (Wei et al., 2012).

Monitoring and Imaging of Human Carboxylesterase 1

A ratiometric fluorescent probe based on 2-(2-hydroxy-3-methoxyphenyl) benzothiazole (HMBT) was developed for selective monitoring of human carboxylesterase 1 (hCE1) by Liu et al. (2014). This probe is cell membrane permeable and can be used for bioassay and cellular imaging of hCE1 activity, showcasing the potential for medical diagnostic applications (Liu et al., 2014).

Safety And Hazards

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is not intended for human or veterinary use1. It should be handled with care in a research setting. Specific safety and hazard information for this compound is not available in the current resources.


Future Directions

The future directions for research on “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not specified in the available resources. However, given its use in research, future studies may focus on exploring its potential applications in various fields, such as material science, pharmaceuticals, or chemical synthesis.


properties

IUPAC Name

N-benzyl-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(9-18-2)15-13(17)12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKQCIMFHNOEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

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